molecular formula C17H11ClN2O3S B11707104 (2E,5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-2-[(2-chlorophenyl)imino]-1,3-thiazolidin-4-one

(2E,5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-2-[(2-chlorophenyl)imino]-1,3-thiazolidin-4-one

Cat. No.: B11707104
M. Wt: 358.8 g/mol
InChI Key: SVZBIZXAGNXFAT-NVNXTCNLSA-N
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Description

(2Z,5Z)-5-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-[(2-CHLOROPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE is a complex organic compound that features a thiazolidinone core with a benzodioxole and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z,5Z)-5-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-[(2-CHLOROPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE typically involves the condensation of 2-chlorobenzaldehyde with 2H-1,3-benzodioxole-5-carbaldehyde in the presence of a thiazolidinone derivative. The reaction is usually carried out under reflux conditions with a suitable solvent such as ethanol or methanol. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(2Z,5Z)-5-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-[(2-CHLOROPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, facilitated by reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced thiazolidinone derivatives.

    Substitution: Formation of substituted thiazolidinone derivatives with various functional groups.

Scientific Research Applications

(2Z,5Z)-5-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-[(2-CHLOROPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (2Z,5Z)-5-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-[(2-CHLOROPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2Z,5Z)-5-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-[(2-CHLOROPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE is unique due to its specific structural features, such as the combination of a thiazolidinone core with benzodioxole and chlorophenyl groups

Properties

Molecular Formula

C17H11ClN2O3S

Molecular Weight

358.8 g/mol

IUPAC Name

(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-2-(2-chlorophenyl)imino-1,3-thiazolidin-4-one

InChI

InChI=1S/C17H11ClN2O3S/c18-11-3-1-2-4-12(11)19-17-20-16(21)15(24-17)8-10-5-6-13-14(7-10)23-9-22-13/h1-8H,9H2,(H,19,20,21)/b15-8-

InChI Key

SVZBIZXAGNXFAT-NVNXTCNLSA-N

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C\3/C(=O)NC(=NC4=CC=CC=C4Cl)S3

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=C3C(=O)NC(=NC4=CC=CC=C4Cl)S3

Origin of Product

United States

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